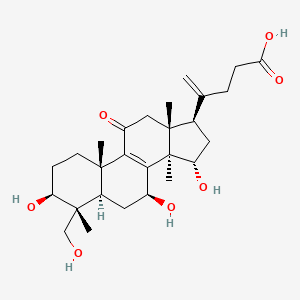
Lucidenic acid O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lucidenic acid O, also known as this compound, is a useful research compound. Its molecular formula is C27H40O7 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Cancer Applications
Lucidenic acid O has demonstrated significant anti-cancer properties, particularly in inhibiting the invasion and metastasis of cancer cells. Research indicates that lucidenic acids, including this compound, can suppress the activity of matrix metalloproteinase-9 (MMP-9), an enzyme often linked to cancer cell invasion.
-
Mechanism of Action:
- This compound inhibits the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and reduces the DNA-binding activities of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This results in decreased MMP-9 expression and subsequently lowers the invasive potential of hepatoma cells (HepG2) induced by phorbol 12-myristate 13-acetate (PMA) .
-
Case Study:
- A study showed that treatment with this compound resulted in a dose-dependent reduction in PMA-induced MMP-9 activity in HepG2 cells. The combination of this compound with mitogen-activated protein kinase (MAPK) inhibitors led to enhanced anti-invasive effects, highlighting its potential as a therapeutic agent in cancer treatment .
Anti-Inflammatory Effects
This compound exhibits notable anti-inflammatory properties, which can be beneficial in treating various inflammatory conditions.
- Mechanism:
- Research Findings:
Antiviral Properties
Recent research has explored the antiviral capabilities of this compound, particularly against viral infections such as SARS-CoV-2.
-
Inhibition Mechanism:
- This compound has been shown to inhibit the binding of the viral spike protein to the human angiotensin-converting enzyme 2 (hACE2) receptor. This interaction is crucial for viral entry into host cells, making this compound a candidate for further investigation as a potential antiviral therapeutic .
- Case Studies:
Summary Table of Applications
| Application | Mechanism | Notable Findings |
|---|---|---|
| Anti-Cancer | Inhibits MMP-9, ERK1/2 phosphorylation | Reduces invasion of HepG2 cells |
| Anti-Inflammatory | Modulates NF-κB pathway | Lowers inflammatory markers |
| Antiviral | Inhibits hACE2 binding | Potentially blocks SARS-CoV-2 entry |
Propiedades
Fórmula molecular |
C27H40O7 |
|---|---|
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
4-[(3S,4R,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4-(hydroxymethyl)-4,10,13,14-tetramethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pent-4-enoic acid |
InChI |
InChI=1S/C27H40O7/c1-14(6-7-21(33)34)15-10-20(32)27(5)23-16(29)11-18-24(2,9-8-19(31)25(18,3)13-28)22(23)17(30)12-26(15,27)4/h15-16,18-20,28-29,31-32H,1,6-13H2,2-5H3,(H,33,34)/t15-,16+,18-,19+,20+,24+,25+,26-,27+/m1/s1 |
Clave InChI |
GTYYBTOUBKQAKH-OEWBXQMQSA-N |
SMILES isomérico |
C[C@]12CC[C@@H]([C@@]([C@@H]1C[C@@H](C3=C2C(=O)C[C@]4([C@]3([C@H](C[C@@H]4C(=C)CCC(=O)O)O)C)C)O)(C)CO)O |
SMILES canónico |
CC12CCC(C(C1CC(C3=C2C(=O)CC4(C3(C(CC4C(=C)CCC(=O)O)O)C)C)O)(C)CO)O |
Sinónimos |
lucidenic acid O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















